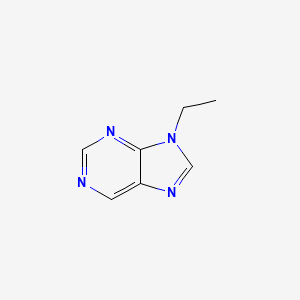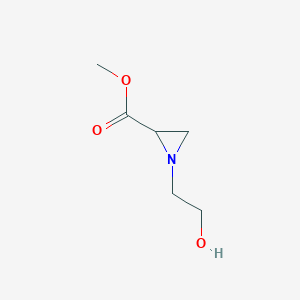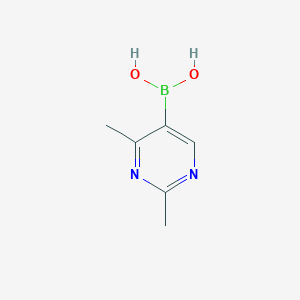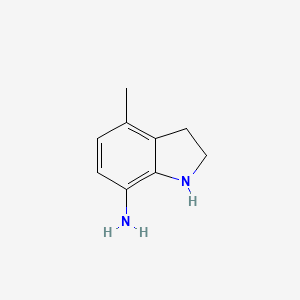![molecular formula C8H10N4 B11921753 N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine CAS No. 49834-58-4](/img/structure/B11921753.png)
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under specific conditions . This method is known for its simplicity and efficiency in constructing the pyrazolopyridine system. Another approach involves the use of 1,3-dialkyl-1H-pyrazole-5-amine as a starting material, which undergoes cyclization reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. The use of amorphous carbon-supported sulfonic acid as a catalyst has been shown to improve the efficiency of the synthesis process . This method offers advantages such as low cost, non-toxicity, and stability, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the N,N-dimethyl group, which may affect its chemical properties and biological activity.
1H-pyrazolo[3,4-c]pyridine: A different isomer with distinct chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine is unique due to the presence of the N,N-dimethyl group, which enhances its chemical stability and potential biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .
Eigenschaften
CAS-Nummer |
49834-58-4 |
|---|---|
Molekularformel |
C8H10N4 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-12(2)7-3-4-9-8-6(7)5-10-11-8/h3-5H,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
JECLNPXVUZPJSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C2C=NNC2=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]](/img/structure/B11921706.png)
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B11921709.png)
![1-(Imidazo[1,5-a]pyridin-8-yl)ethanone](/img/structure/B11921714.png)
![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)



